2-{[2-(4-bromophenyl)ethyl]amino}pyridine-3-carbonitrile
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Overview
Description
2-{[2-(4-bromophenyl)ethyl]amino}pyridine-3-carbonitrile is an organic compound that features a pyridine ring substituted with a cyano group at the 3-position and an amino group at the 2-position, which is further substituted with a 4-bromophenyl ethyl group
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets, influencing cellular processes .
Mode of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes at the molecular level.
Biochemical Pathways
Similar compounds have been involved in various biochemical pathways, including those related to anti-inflammatory and anti-tumor activities .
Result of Action
Compounds with similar structures have shown potential applications in medicine, agriculture, and industry, suggesting that this compound might have similar effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-{[2-(4-bromophenyl)ethyl]amino}pyridine-3-carbonitrile. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .
Biochemical Analysis
Biochemical Properties
2-{[2-(4-bromophenyl)ethyl]amino}pyridine-3-carbonitrile plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This interaction can lead to changes in enzyme activity, affecting nerve signal transmission. Additionally, the compound’s interaction with reactive oxygen species can influence oxidative stress levels in cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism . Furthermore, its interaction with acetylcholinesterase can affect neuronal cell function, potentially leading to changes in behavior and movement .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as acetylcholinesterase, inhibiting its activity . This inhibition can lead to an accumulation of acetylcholine in the synaptic cleft, affecting nerve signal transmission. Additionally, the compound can induce oxidative stress by interacting with reactive oxygen species, leading to cellular damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that prolonged exposure to the compound can lead to sustained inhibition of acetylcholinesterase activity and increased oxidative stress . These long-term effects can result in significant changes in cellular function and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced neuronal function and reduced oxidative stress. At higher doses, it can lead to toxic effects, including severe inhibition of acetylcholinesterase activity and increased oxidative damage . These adverse effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress and acetylcholine metabolism . The compound’s influence on these pathways can lead to changes in metabolic flux and metabolite levels, affecting overall cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect the compound’s interactions with biomolecules and its overall efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-bromophenyl)ethyl]amino}pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the bromination of ethylbenzene to obtain 4-bromoethylbenzene. This intermediate is then reacted with 2-aminopyridine-3-carbonitrile under suitable conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and may require catalysts or bases to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-bromophenyl)ethyl]amino}pyridine-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering the functional groups attached to the pyridine ring.
Coupling Reactions: The amino group can participate in coupling reactions, such as forming amides or other derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.
Scientific Research Applications
2-{[2-(4-bromophenyl)ethyl]amino}pyridine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for synthesizing potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological targets, aiding in the development of new therapeutic strategies.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(4-chlorophenyl)ethyl]amino}pyridine-3-carbonitrile
- 2-{[2-(4-fluorophenyl)ethyl]amino}pyridine-3-carbonitrile
- 2-{[2-(4-methylphenyl)ethyl]amino}pyridine-3-carbonitrile
Uniqueness
The uniqueness of 2-{[2-(4-bromophenyl)ethyl]amino}pyridine-3-carbonitrile lies in the presence of the bromine atom, which can influence its reactivity and interactions with other molecules
Properties
IUPAC Name |
2-[2-(4-bromophenyl)ethylamino]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3/c15-13-5-3-11(4-6-13)7-9-18-14-12(10-16)2-1-8-17-14/h1-6,8H,7,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTNXSAIKHZTFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCCC2=CC=C(C=C2)Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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